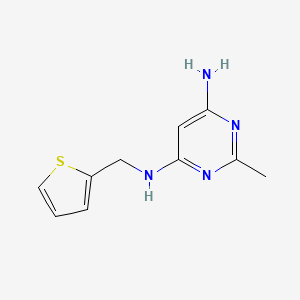

2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC18006962

Molecular Formula: C10H12N4S

Molecular Weight: 220.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N4S |

|---|---|

| Molecular Weight | 220.30 g/mol |

| IUPAC Name | 2-methyl-4-N-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14) |

| Standard InChI Key | DXTPVDVBMPGKBD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CC(=N1)NCC2=CC=CS2)N |

Introduction

Chemical Identity and Structural Features

2-Methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine belongs to the class of N4-substituted pyrimidine diamines. Its molecular formula is C₁₁H₁₃N₅S, with a molecular weight of 255.32 g/mol. The structure comprises a pyrimidine core substituted at the 2-position with a methyl group and at the 4-position with a thiophen-2-ylmethyl amine (Fig. 1).

Key structural attributes include:

-

Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5.

-

Methyl group (C-2): Enhances electron-donating effects, influencing reactivity and intermolecular interactions .

-

Thiophen-2-ylmethyl amine (C-4): Introduces sulfur-containing heterocyclic character, potentially enhancing binding affinity in biological systems .

The compound’s IUPAC name derives from its substitution pattern: 4-[(thiophen-2-ylmethyl)amino]-2-methylpyrimidine-6-amine.

Synthetic Methodologies

Synthesis of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine typically involves multi-step reactions starting from simpler pyrimidine precursors. A representative pathway includes:

Nitration and Functionalization

Initial steps often involve nitration of 2-methylthiopyrimidine-4,6-diol derivatives. For example, nitration with fuming nitric acid at 0–50°C yields intermediate nitro compounds, as demonstrated in analogous syntheses (88.75% yield) . Subsequent displacement of the methylthio group with amines is critical.

Reaction Conditions:

-

Nitration: 2-Methylthiopyrimidine-4,6-diol + HNO₃ (fuming) → 5-Nitro derivative (72% yield at 0°C) .

-

Amination: Nitro intermediate + Thiophen-2-ylmethylamine → Target compound via nucleophilic aromatic substitution.

Chlorination and Coupling

Alternative routes employ chlorinated intermediates. Phosphorus oxychloride-mediated chlorination of dihydroxypyrimidines generates reactive 4,6-dichloro derivatives, which undergo coupling with thiophen-2-ylmethylamine (97.87% yield in analogous reactions) .

Optimization Challenges:

-

Exothermicity: Violent exothermic events during nitric acid addition necessitate temperature control (10–15°C) .

-

Purification: Recrystallization from n-hexane or ethyl acetate improves purity (>98%) .

Physicochemical Properties

The compound’s behavior in solution and solid states is inferred from structurally related pyrimidines (Table 1).

Table 1: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Log P (o/w) | 1.51 ± 0.2 | iLOGP |

| Solubility (Water) | 2.35 mg/mL (14.8 mM) | ESOL |

| TPSA | 91.54 Ų | SILICOS-IT |

| GI Absorption | High | BOILED-Egg Model |

Key Observations:

-

Lipophilicity: Moderate Log P suggests balanced membrane permeability and solubility .

-

Hydrogen Bonding: High topological polar surface area (TPSA) indicates strong hydrogen-bonding capacity, relevant for target engagement .

Biological Activity and Applications

While direct studies on 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine are sparse, its structural analogs exhibit notable bioactivity:

Enzyme Inhibition

Pyrimidine diamines often target kinases and phosphodiesterases. For example, N6-cycloheptyl-N4-(2-methylphenyl) analogs demonstrate potent inhibition of cell signaling enzymes (IC₅₀ < 100 nM). The thiophene moiety may enhance binding to hydrophobic enzyme pockets.

Industrial-Scale Production Considerations

Scale-up challenges include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume